molecular formula C10H8O3 B3384666 4-Methylbenzofuran-2-carboxylic acid CAS No. 5670-24-6

4-Methylbenzofuran-2-carboxylic acid

Cat. No.: B3384666
CAS No.: 5670-24-6
M. Wt: 176.17 g/mol
InChI Key: SNKGYZVEYQQMFY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzofuran compounds, including 4-Methylbenzofuran-2-carboxylic acid, are known to interact with a variety of biological targets. They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Mode of Action

For instance, they can bind to the active sites of enzymes, altering their function and leading to changes in cellular processes . The specific interactions between this compound and its targets would need to be determined through further experimental studies.

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities . Given the known activities of benzofuran compounds, it’s possible that this compound could affect pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication.

Result of Action

Given the known biological activities of benzofuran compounds, it’s possible that this compound could have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . The specific effects would depend on the compound’s targets and mode of action.

Biochemical Analysis

Biochemical Properties

4-Methylbenzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to exhibit enzyme inhibitory activities . These interactions often involve binding to the active sites of enzymes, thereby inhibiting their activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing various cellular processes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have demonstrated significant cell growth inhibitory effects in different types of cancer cells . This suggests that this compound may have potential anti-cancer properties by affecting cell proliferation and survival pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzofuran derivatives have been shown to inhibit key molecular targets, such as cholinesterase and β-secretase-1, which are involved in neurodegenerative diseases . This indicates that this compound may exert its effects through similar mechanisms, potentially offering therapeutic benefits for various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. Studies have shown that benzofuran derivatives exhibit stability and degradation patterns that influence their long-term effects on cellular function . For instance, the stability of this compound in different conditions can affect its efficacy and potency in in vitro and in vivo studies. Long-term exposure to this compound may lead to sustained inhibition of target enzymes and prolonged cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that benzofuran derivatives exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at lower doses, this compound may exhibit therapeutic benefits, while at higher doses, it may cause toxicity or other adverse reactions. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism . For instance, the metabolism of this compound may involve oxidation, reduction, and conjugation reactions, which can influence its bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. Benzofuran derivatives are known to interact with transporters and binding proteins that facilitate their uptake and distribution . For example, this compound may be transported across cell membranes through passive diffusion or active transport mechanisms, influencing its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. Benzofuran derivatives have been shown to localize in specific cellular compartments, such as the mitochondria, nucleus, or cytoplasm . This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

4-Methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

4-Methylbenzofuran-2-carboxylic acid can be compared with other similar compounds such as benzothiophene and other benzofuran derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications

Similar Compounds

  • Benzofuran
  • Benzothiophene
  • 2-Methylbenzofuran
  • 3-Methylbenzofuran

Properties

IUPAC Name

4-methyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-3-2-4-8-7(6)5-9(13-8)10(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKGYZVEYQQMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(OC2=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5670-24-6
Record name 4-methyl-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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